Calcium oxytetracycline

Catalog No.
S3716872
CAS No.
7179-50-2
M.F
C22H22CaN2O9
M. Wt
498.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium oxytetracycline

CAS Number

7179-50-2

Product Name

Calcium oxytetracycline

IUPAC Name

calcium (5S,5aR,6S,6aR,7S,10aR)-9-carbamoyl-7-(dimethylamino)-5,6,10,10a-tetrahydroxy-5-methyl-8,11-dioxo-5a,6,6a,7-tetrahydrotetracene-1,12-diolate

Molecular Formula

C22H22CaN2O9

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C22H24N2O9.Ca/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;+2/p-2/t12-,13-,14+,17+,21-,22+;/m1./s1

InChI Key

VNXGBFNHSOJJDT-IFLJXUKPSA-L

SMILES

Array

solubility

47 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2]

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2]

The exact mass of the compound Calcium oxytetracycline is 958.2433015 g/mol and the complexity rating of the compound is 1000. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Calcium oxytetracycline is the 1:1 calcium complex of the broad-spectrum tetracycline antibiotic oxytetracycline. From a procurement and formulation perspective, its defining characteristics are its near-insolubility in water and its near-neutral pH profile in suspension [1]. Unlike other common salts in this class, the calcium complex is specifically engineered to mitigate the inherent instability and reactivity of the tetracycline core in complex matrices. By pre-saturating the molecule's chelating sites with calcium, this form offers superior thermal stability, moisture resistance, and a significantly milder physiological profile [2]. These properties make it the definitive precursor for veterinary feed premixes, slow-release agricultural bactericides, and non-irritating oral suspensions where highly soluble or acidic alternatives would fail.

Substituting oxytetracycline hydrochloride (OTC HCl) or the free base for calcium oxytetracycline in industrial or agricultural formulations leads to critical processing and efficacy failures. OTC HCl is highly water-soluble and forms strongly acidic solutions, which can cause severe gastrointestinal irritation in livestock and phytotoxic burning on crop foliage [1]. Furthermore, uncomplexed oxytetracycline readily chelates with free calcium, magnesium, and aluminum ions present in hard water or mineral-rich animal feeds, leading to unpredictable precipitation and drastically reduced bioavailability . By utilizing the pre-complexed calcium oxytetracycline, formulators bypass this in-situ chelation, mask the compound's naturally bitter taste, and ensure the active ingredient survives the high heat and moisture associated with feed pelleting and extrusion [2].

Aqueous Solubility and Suspension pH Profile

The physicochemical behavior of oxytetracycline is heavily dependent on its salt form. Oxytetracycline hydrochloride is freely soluble in water (approx. 1 g/mL) but undergoes partial hydrolysis, resulting in a highly acidic 1% aqueous solution with a pH of 2.0 to 3.0 [1]. In stark contrast, calcium oxytetracycline is practically insoluble in water, and a 2.5% aqueous suspension yields a near-neutral pH of 6.0 to 7.5 [2].

Evidence DimensionAqueous pH and Solubility
Target Compound DataPractically insoluble; pH 6.0–7.5 (2.5% suspension)
Comparator Or BaselineOxytetracycline HCl: Freely soluble (1 g/mL); pH 2.0–3.0 (1% solution)
Quantified DifferenceShift from highly acidic (pH 2.0) to near-neutral (pH 6.0-7.5) with a massive reduction in water solubility.
ConditionsStandard pharmacopeial aqueous testing (USP/BP standards)

The neutral pH and insolubility are mandatory for formulating non-irritating oral suspensions and stable agricultural wettable powders that do not cause acid-induced tissue damage.

Prevention of In-Situ Dietary Chelation

Uncomplexed oxytetracycline has a high affinity for multivalent cations. When introduced into mineral-rich environments like animal feed, it spontaneously chelates with dietary calcium and magnesium, reducing its absorption and therapeutic efficacy . Calcium oxytetracycline is synthesized as a 1:1 stoichiometric complex, meaning its primary chelating sites are already saturated. This pre-complexation prevents further unpredictable reactions with feed matrices, standardizing the effective dose delivered to the subject [1].

Evidence DimensionMatrix Reactivity (Chelation Potential)
Target Compound DataPre-saturated 1:1 calcium complex (stable in high-mineral feeds)
Comparator Or BaselineOxytetracycline base/HCl (highly reactive with dietary Ca2+/Mg2+)
Quantified DifferenceElimination of unpredictable in-situ mineral chelation during digestion.
ConditionsCo-administration with calcium-rich feeds or hard water

Procuring the calcium complex guarantees predictable dosing and bioavailability in veterinary applications, avoiding the efficacy failures common with the HCl salt in hard water or mineralized feed.

Thermal and Moisture Stability in Feed Pelleting

During the manufacturing of medicated feeds, ingredients are subjected to high heat and moisture (steam conditioning and pelleting). Oxytetracycline hydrochloride is susceptible to rapid hydrolysis and thermal degradation under these conditions [1]. The calcium complex structure of calcium oxytetracycline significantly enhances the molecule's thermal stability and moisture resistance, ensuring a higher percentage of the active pharmaceutical ingredient survives the extrusion process to provide long-lasting stability in the final granular product [2].

Evidence DimensionAPI Survivability during Extrusion
Target Compound DataHigh stability during steam conditioning and pelleting
Comparator Or BaselineOxytetracycline HCl (prone to hydrolysis and thermal breakdown)
Quantified DifferenceSignificantly reduced degradation rates in hot, moist processing environments.
ConditionsIndustrial feed pelleting and prolonged storage

Feed manufacturers must procure the calcium salt to ensure the final product meets label claims for active ingredient concentration after surviving the harsh conditions of industrial pelleting.

Veterinary Medicated Feed Premixes

Due to its pre-saturated chelation state and superior thermal stability, calcium oxytetracycline is the definitive choice for livestock and poultry feed additives. It survives the heat of feed pelleting and prevents unpredictable efficacy losses caused by reactions with dietary minerals [1].

Agricultural Bactericides and Wettable Powders

Used extensively for fire blight control in orchards (apples and pears). Its practical insolubility in water allows it to act as a slow-release surface residual, while its near-neutral pH prevents the severe phytotoxicity and leaf burning that would occur if the highly acidic hydrochloride salt were sprayed onto foliage [2].

Non-Irritating Oral Suspensions

In veterinary and specialized pharmaceutical formulations, the calcium salt is procured to formulate liquid oral suspensions. Its insolubility effectively masks the intensely bitter taste of the oxytetracycline base, and its neutral pH prevents the gastrointestinal irritation associated with highly soluble, acidic tetracycline salts [3].

Physical Description

Light yellow to tan solid; [HSDB] Pale yellow to tan crystalline powder; [Acros Organics MSDS]

Color/Form

Light-yellow crystals or needles from aqueous MeOH
Pale yellow to tan, crystalline powde

XLogP3

-1.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

498.0951211 Da

Monoisotopic Mass

498.0951211 Da

Heavy Atom Count

34

Density

1.634 at 20 °C

Melting Point

184.5 °C

UNII

M90SJ24J2X

Related CAS

79-57-2 (Parent)

Drug Indication

Oxytetracycline is indicated for treatment of infections caused by a variety of Gram positive and Gram negative microorganisms including Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae (respiratory infections), and Diplococcus pneumoniae.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antibacterial Agents; Tetracyclines

Therapeutic Uses

Mesh Heading: anti-bacterial agents
Antibiotics, Tetracycline
... Possess wide range of antimicrobial activity against gram-positive and gram-negative bacteria ... some microorganisms innately insensitive to many chemotherapeutic agents, such as rickettsiae, mycoplasma, chlamydia agents of lymphogranuloma venerum, psittacosis, inclusion conjunctivitis, and trachoma and amebae. /Tetracyclines/
The tetracyclines are active against a wide range of aerobic and anaerobic gram-positive and gram-negative bacteria. They also are effective against some microorganisms that are resistant to cell-wall-active antimicrobial agents, such as Rickettsiae, Coxiella burnetii, Mycoplasma pneumoniae, Chlamydia spp, Legionella spp, Ureaplasma, some atypical mycobacteria, and Plasmodium spp. They are not active against fungi. /Tetracyclines/
For more Therapeutic Uses (Complete) data for OXYTETRACYCLINE (28 total), please visit the HSDB record page.

Mechanism of Action

Oxytetracycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Oxytetracycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane.
Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome and preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels formed by the porin proteins of the outer cell membrane, and active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood, it also is energy requiring. At high concn, these cmpd impair protein synthesis in mammalian cells. However, because mammalian cells lack the active transport system found in bacteria, and the ribosomal target is less sensitive, tetracyclines are selectively active against bacteria. /Tetracyclines/
The tetracycline antibiotics ... can produce neuromuscular blockade, possibly by chelation of Ca+2. /Tetracyclines/

Absorption Distribution and Excretion

Readily absorbed following oral administration.
SERUM HALF-LIFE ... IN HORSES IS ... 15.7 HR & 10.5 HR AFTER IV & IM INJECTIONS, RESPECTIVELY. ... /A FACTOR/ MAY BE THE INFLUENCE OF DOSE-DEPENDENT KINETICS ... .
The percentage of an oral dose that is absorbed (when the stomach is empty) ... for oxytetracycline /is/ 60 to 80% ... After a single oral dose, the peak plasma concn /of oxytetracycline/ is attained in 2 to 4 hr. /It has a half-life/ in the range of 6 to 12 hr and ... frequently admin 2 to 4 times daily ... The admin of 250 mg every 6 hr produces peak plasma concn of 2 to 2.5 ug/mL ... Increasing the dosage above 1 g every 6 hr does not produce significantly higher plasma concn ... Approx 10 to 35% of a dose of oxytetracycline is excreted in active form in urine, in which it is detectable within 30 min and reaches a peak concn about 5 hr after it is admin.
/Oxytetracycline is/ bound to plasma proteins ... approx ... 20-25%.
/Absorption is/ much less complete from lower ... tract ... Biliary concn ... /is/ 5 to 10 times higher than ... plasma. /Tetracyclines/
For more Absorption, Distribution and Excretion (Complete) data for OXYTETRACYCLINE (20 total), please visit the HSDB record page.

Associated Chemicals

Oxytetracycline hydrochloride;2058-46-0
Hydroxytetracycline monohydrochloride; 2058-46-0
Oxytetracycline calcium; 15251-48-6
Calcium oxytetracycline; 7179-50-2

Wikipedia

Oxytetracycline

Drug Warnings

GENERIC INEQUIVALENCE HAS BEEN DEMONSTRATED FOR SOME OXYTETRACYCLINE FORMULATIONS, ALTHOUGH INDIVIDUAL VARIATION PREVENTED SIGNIFICANT DIFFERENCES BEING SHOWN IN ALL BUT MOST EXTREME CASES.
FOOD, MILK, NONSYSTEMIC ANTACIDS & IRON PREPN INTERFERE WITH ORAL ABSORPTION.
... Not active against any true viruses, yeasts, or fungi. /Tetracyclines/
Topical admin is best avoided because of high risk of sensitization, except for use in eye ... Should never be injected intrathecally. /Tetracyclines/
For more Drug Warnings (Complete) data for OXYTETRACYCLINE (38 total), please visit the HSDB record page.

Biological Half Life

BIOLOGIC HALF-LIFE ... MAY BE 3-4 DAYS IN ANURIA.
The serum half-life of oxytetracycline is 6 to 10 hours in adults with normal renal function and is reported to be 47 to 66 hours in patients with severe renal impairment. In patients with normal renal function, approximately 60 to 70 percent of a single oral dose of oxytetracycline is excreted in urine within 72 hours as active drug.
A two-way crossover study was conducted in crossbred male calves (6-8 months old) to determine the bioavailability, pharmacokinetics and dosage regimens for a long-acting formulation of oxytetracycline (OTC-LA). The half-lives of oxytetracycline after intravenous and intramuscular administration were 7.8 hr and 24 hr, respectively. ....
The pharmacokinetic properties of oxytetracycline were studied following a single injection of a long-acting formulation (20 mg/kg body weight) into the semimembranosus muscle of healthy dogs and of dogs that had been experimentally infected with Ehrlichia canis. ... The mean apparent elimination half-life (t(1/2) beta) was significantly increased following infection. ... The absorption half-life (t(1/2) ab) was significantly decreased after infection.
SERUM HALF-LIFE ... IN HORSES IS ... 15.7 HR & 10.5 HR AFTER IV & IM INJECTIONS, RESPECTIVELY. ... /A FACTOR/ MAY BE THE INFLUENCE OF DOSE-DEPENDENT KINETICS ... .

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Antibiotic substance isolated from elaboration products of actinomycete, Streptomyces rimosus, grown on a suitable medium. Production from Streptomyces rimosus: US patent 2,516,080 (1950 to Pfizer). /Production/ from Streptomyces xanthophaeus: German patent 913,687 (1954 to Bayer).

General Manufacturing Information

2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, (4S,4aR,5S,5aR,6S,12aS)-: ACTIVE
THERAPEUTIC LEVELS PRODUCE RESIDUES IN MILK. DO NOT FEED TO HENS LAYING EGGS FOR HUMAN CONSUMPTION. DO NOT USE HONEY ... FROM BEES WHILE BEING TREATED FOR FOULBROOD. WITHDRAW TREATED WATER FROM POULTRY /PRIOR TO/ SLAUGHTERING. ... DO NOT SLAUGHTER PARENTERALLY TREATED ANIMALS ... UNTIL 20-30 DAYS AFTER INJECTION ... .
SENSITIVITY OF PLANT PATHOGENIC BACTERIA TO OXYTETRACYCLINE, PPM: AGROBACTERIUM TUMEFASCIENS, 0.05; ERWINIA AMYLOVORA, 0.6; PSEUDOMONAS PISI, 0.3; XANTHOMONAS PHASEOLI, 0.8. /FROM TABLE/
OXYTETRACYCLINE ... MIXED WITH STREPTOMYCIN FORMULATIONS TO FORESTALL DEVELOPMENT OF STRAINS OF BACTERIA RESISTANT TO STREPTOMYCIN. IT WAS SHOWN TO HAVE PROMISE IN CONTROLLING BACTERIAL SPOT OF PEACH ... OXYTETRACYCLINE-STREPTOMYCIN ... ALSO ... AS BARE-ROOT DIPS BY NURSERYMEN TO CONTROL CROWN GALL ... OF WOODY PLANTS.
Oxytetracycline is an antibiotic drug produced by a micro-organism. Two related compounds, hydroxytetracycline monohydrochloride and oxytetracycline calcium, are registered as pesticides, for use in preventing the growth of or killing bacteria, fungi and mycoplasma-like organisms. These pesticides are used primarily to control fire blight of pears, pear decline, bacterial spot on peaches and nectarines, lethal yellowing of coconut palm, and lethal decline of pritchardia palm; and as an antifoulant added to marine paints to prevent the growth of barnacles. ... There are no active registrations for products containing oxytetracycline, the third active ingredient covered in the 1988 Registration Standard. For this reason, the RED does not apply to oxytetracycline per se, but only to the two derivatives. EPA has waived all toxicological data requirements for hydroxytetracycline monohydrochloride and oxytetracycline calcium. The toxicity of all three oxytetracyclines is expected to be similar, and data generated on one compound can be used to assess exposure/risks of the other two.

Analytic Laboratory Methods

OPTIMUM PH & BUFFER CONDITIONS FOR POLAROGRAPHIC REDN OF SOME TETRACYCLINE ANTIBIOTICS ARE DISCUSSED.
MICROSCOPIC ANALYSIS OF OXYTETRACYCLINE IN FEEDS.
Analyte: oxytetracycline; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: oxytetracycline; matrix: chemical identification; procedure: reaction with sulfuric acid produces a light red color
For more Analytic Laboratory Methods (Complete) data for OXYTETRACYCLINE (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

FLUORESCENCE ANALYSIS IN SERUM, BONE.
DETERMINATION OF TETRACYCLINES IN URINE BY HPLC.
Analyte: oxytetracycline; matrix: blood (serum); procedure: reversed-phase high-performance liquid chromatography with fluorescence detection
Analyte: oxytetracycline; matrix: blood (bovine serum); procedure: high-performance liquid chromatography with ultraviolet detection at 357 nm; limit of detection: 30 ng/mL
For more Clinical Laboratory Methods (Complete) data for OXYTETRACYCLINE (13 total), please visit the HSDB record page.

Storage Conditions

Oxytetracycline hydrochloride preparations should be stored at a temperature less that 40 °C, preferably between 15-30 °C; freezing of oxytetracycline injection should be avoided. Oxytetracycline hydrochloride capsules should be stored in tight, light-resistant containers. /Oxytetracycline hydrochloride/

Interactions

SIMULTANEOUS ADMIN IRON AS FERROUS SULFATE REDUCED ABSORPTION & CAUSED SIGNIFICANT DECR IN SERUM CONCN OF ... OXYTETRACYCLINE ... IN MAN. ... MILK GIVEN SIMULTANEOUSLY REDUCED ABSORPTION OF ... OXYTETRACYCLINE BY ABOUT 50% ... .
INCR CONCN OF OXYTETRACYCLINE IN NASAL MUCUS DUE TO BROMHEXINE TREATMENT ... ATTRIBUTED TO EVAPORATION OF THE LESS VISCOUS MUCUS, ARISING FROM BROMHEXINE TREATMENT, RATHER THAN INCR MEMBRANE PERMEABILITY.
... OXYTETRACYCLINE MAY CAUSE UNPREDICTABLE FLUCTUATIONS IN BLOOD GLUCOSE LEVELS ... BY INCR HALF-LIFE OF INSULIN. ... ALSO ... WHEN OXYTETRACYCLINE & TOLBUTAMIDE ... USED CONCURRENTLY.
Striking antagonism between penicillin and tetracyclines has been observed clinically in pneumococcal meningitis ... /Tetracyclines/
For more Interactions (Complete) data for OXYTETRACYCLINE (10 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR, BUT EXPOSURE TO STRONG SUNLIGHT CAUSES IT TO DARKEN. /OXYTETRACYCLINE DIHYDRATE/
DETERIORATES IN SOLN WITH PH BELOW 2, & IS RAPIDLY DESTROYED BY ALKALI HYDROXIDES. /OXYTETRACYCLINE DIHYDRATE/

Dates

Last modified: 02-18-2024

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